molecular formula C13H14O5 B008848 Ethyl 4-carboethoxybenzoylformate CAS No. 102697-43-8

Ethyl 4-carboethoxybenzoylformate

Cat. No. B008848
M. Wt: 250.25 g/mol
InChI Key: PVWAXIMAWDPJQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-carboethoxybenzoylformate and related derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification techniques. A study demonstrated the synthesis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, showcasing the use of spectroscopic and X-ray diffraction techniques for characterization (Haroon et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 4-carboethoxybenzoylformate derivatives has been elucidated through various analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the compound's optimized geometry, nonlinear optical properties, and frontier molecular orbitals (Haroon et al., 2019).

Chemical Reactions and Properties

Ethyl 4-carboethoxybenzoylformate participates in various chemical reactions, including heterocyclization and polymerization, due to its reactive functional groups. These reactions are crucial for synthesizing complex molecules with specific structural and functional properties. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give hydrazone derivatives, indicating the compound's versatility in chemical synthesis (Wardaman, 2000).

Physical Properties Analysis

The physical properties of ethyl 4-carboethoxybenzoylformate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Single-crystal X-ray diffraction studies reveal the compound's crystalline nature and packing in the solid state, providing valuable information for its application in material science and engineering (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-carboethoxybenzoylformate, including reactivity, stability, and functional group interactions, are crucial for its application in organic synthesis. Studies employing density functional theory (DFT) and natural bond orbital (NBO) analysis have provided insights into the compound's electronic structure and charge distribution, facilitating the design of chemical reactions and synthesis pathways (Haroon et al., 2019).

Scientific Research Applications

1. Synthesis and Spectroscopic Characterizations

Ethyl 4-carboethoxybenzoylformate is involved in the synthesis of various organic compounds. For instance, ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and similar compounds were synthesized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. These compounds exhibit notable nonlinear optical (NLO) properties, making them significant for technological applications (Haroon et al., 2019).

2. Antimicrobial and Antioxidant Studies

Ethyl 4-carboethoxybenzoylformate derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from ethyl 4-carboethoxybenzoylformate showed excellent antibacterial and antifungal properties. These compounds also demonstrated significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).

3. Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 4-carboethoxybenzoylformate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from this diazoketoester (Honey et al., 2012).

4. Hypolipidemic Activity

Ethyl 4-carboethoxybenzoylformate related compounds have been synthesized and evaluated for potential hypolipidemic activity in rats. These compounds inhibit cholesterol and free fatty acid biosynthesis, making them valuable in studying lipid metabolism and potential therapeutic agents (Baggaley et al., 1977).

5. Environmental Fate and Photocatalytic Profile

Ethyl 4-carboethoxybenzoylformate derivatives like Ethyl-4-aminobenzoate have been studied for their environmental behavior and photocatalytic profile. These studies include investigating their occurrence in environmental waters and their transformation products, contributing to understanding their environmental impact (Li et al., 2017).

properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWAXIMAWDPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545253
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-carboethoxybenzoylformate

CAS RN

102697-43-8
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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